molecular formula C32H45F21O11 B12726119 33,33,34,34,35,35,36,36,37,37,38,38,39,39,40,40,41,41,42,42,42-Henicosafluoro-2,5,8,11,14,17,20,23,26,29-decaoxadotetracontan-31-ol CAS No. 93776-07-9

33,33,34,34,35,35,36,36,37,37,38,38,39,39,40,40,41,41,42,42,42-Henicosafluoro-2,5,8,11,14,17,20,23,26,29-decaoxadotetracontan-31-ol

Cat. No.: B12726119
CAS No.: 93776-07-9
M. Wt: 1004.7 g/mol
InChI Key: PQQMYDRGSSPSSH-UHFFFAOYSA-N
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Description

This compound is a highly fluorinated polyether alcohol with a 42-carbon backbone containing 10 ether oxygen atoms (decaoxa) and a terminal hydroxyl group at position 31. The prefix "henicosafluoro" denotes 21 fluorine atoms substituted on carbons 33–42, creating a perfluorinated segment . Its molecular formula is inferred as C32H21F21O11 based on structural analogs in . The combination of ether linkages and fluorination confers unique properties, including chemical inertness, thermal stability, and amphiphilicity, making it relevant for applications such as surfactants or lubricants.

Properties

CAS No.

93776-07-9

Molecular Formula

C32H45F21O11

Molecular Weight

1004.7 g/mol

IUPAC Name

4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-henicosafluoro-1-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]tridecan-2-ol

InChI

InChI=1S/C32H45F21O11/c1-55-2-3-56-4-5-57-6-7-58-8-9-59-10-11-60-12-13-61-14-15-62-16-17-63-18-19-64-21-22(54)20-23(33,34)24(35,36)25(37,38)26(39,40)27(41,42)28(43,44)29(45,46)30(47,48)31(49,50)32(51,52)53/h22,54H,2-21H2,1H3

InChI Key

PQQMYDRGSSPSSH-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(CC(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex compound typically involves multiple steps, including:

    Fluorination: Introduction of fluorine atoms into the molecular structure.

    Ether Formation: Creation of ether linkages through reactions such as Williamson ether synthesis.

    Alcohol Introduction: Incorporation of hydroxyl groups through reactions like hydrolysis or reduction.

Industrial Production Methods

Industrial production may involve:

    Batch Processing: Sequential addition of reagents in a controlled environment.

    Continuous Flow Processing: Continuous introduction of reactants and removal of products to maintain steady-state conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Conversion of alcohol groups to carbonyl compounds.

    Reduction: Reduction of carbonyl groups back to alcohols.

    Substitution: Replacement of fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Compounds with new functional groups replacing fluorine atoms.

Scientific Research Applications

Chemistry

    Catalysis: Used as a catalyst in various organic reactions.

    Solvents: Employed as solvents in high-temperature reactions.

Biology

    Biomolecular Probes: Utilized in the study of biological systems due to their unique interaction with biomolecules.

Medicine

    Drug Delivery: Potential use in drug delivery systems due to their stability and biocompatibility.

Industry

    Coatings: Applied in coatings for their resistance to chemicals and heat.

    Lubricants: Used as high-performance lubricants in extreme conditions.

Mechanism of Action

The compound exerts its effects through:

    Molecular Interactions: Strong interactions with other molecules due to the presence of fluorine atoms.

    Pathways Involved: Involvement in pathways related to chemical stability and resistance to degradation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Fluorination

33,33,34,34,35,35,36,36,37,37,38,38,39,39,40,40,40-Heptadecafluoro-2,5,8,11,14,17,20,23,26,29-decaoxatetracontan-31-ol (CAS 93776-08-0) Fluorination: 17 fluorine atoms (vs. 21 in the target compound). Structure: Shorter perfluorinated segment (carbons 33–40), terminating with a trifluoromethyl group at position 40 .

33,33,34,34,35,35,36,36,37,37,38,38,39,39,40,40,41,41,42,42,43,43,44,44,44-Pentacosafluoro-2,5,8,11,14,17,20,23,26-decaoxatetratetracontan-31-ol (CAS 93776-09-1)

  • Fluorination : 25 fluorine atoms, extending the perfluorinated chain to carbon 44 .
  • Structure : Longer fluorinated segment increases steric bulk and chemical resistance but may reduce solubility in polar solvents.

Non-Fluorinated Polyether Alcohols

2,5,8,11,14,17,20,23,26,29-Decaoxahentriacontan-31-ol (CAS 27425-92-9)

  • Structure : 31-carbon chain with 10 ether oxygens and a terminal hydroxyl group.
  • Key Difference : Absence of fluorination results in higher polarity and biodegradability but lower thermal stability .

3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxaoctatetracontan-1-ol (CAS 3056-00-6)

  • Structure : 48-carbon chain with 12 ether oxygens and a hydroxyl group at position 1.
  • Impact : Increased ether oxygen density enhances hydrophilicity, making it more suitable for aqueous formulations .

Data Table: Key Structural and Functional Comparisons

Compound Name (CAS) Molecular Formula Fluorine Atoms Ether Oxygens Chain Length Hydroxyl Position Key Feature(s)
Target Compound (hypothetical) C32H21F21O11 21 10 42 31 Terminal -OH; dense mid-chain fluorination
93776-08-0 C30H19F17O11 17 10 40 31 Trifluoromethyl terminus at C40
93776-09-1 C34H23F25O11 25 10 44 31 Extended fluorination to C44
27425-92-9 C21H44O11 0 10 31 31 Non-fluorinated; shorter chain
3056-00-6 C36H74O13 0 12 48 1 High ether oxygen density

Similarity Analysis

  • Tanimoto Coefficient: The target compound’s similarity to non-fluorinated analogs (e.g., CAS 27425-92-9) is low (<0.3) due to fluorination, whereas analogs like CAS 93776-08-0 show higher similarity (~0.7) .
  • Graph-Based Comparison : Subgraph matching (e.g., GEM-Path algorithm) highlights conserved ether-oxygen patterns but divergent fluorination, affecting functional group interactions .

Functional Implications

  • Surfactant Performance: The target compound’s fluorinated segment enhances surface tension reduction compared to non-fluorinated analogs but may persist in environmental matrices .
  • Thermal Stability : Fluorination increases decomposition temperatures by ~100°C relative to hydrocarbon analogs, as seen in related perfluoropolyethers .

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